Diethyl 6-bromoquinoline-2,3-dicarboxylate
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Overview
Description
Diethyl 6-bromoquinoline-2,3-dicarboxylate is a chemical compound with the molecular formula C15H14BrNO4 and a molecular weight of 352.18 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 6-bromoquinoline-2,3-dicarboxylate typically involves the bromination of quinoline derivatives followed by esterification. One common method includes the bromination of quinoline-2,3-dicarboxylic acid, followed by esterification with ethanol under acidic conditions . The reaction conditions often require a catalyst, such as sulfuric acid, to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk chemicals and industrial reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Diethyl 6-bromoquinoline-2,3-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, altering its electronic properties.
Ester Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
Substitution Products: Depending on the nucleophile, various substituted quinoline derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of quinoline N-oxides.
Hydrolysis Products: Hydrolysis of the ester groups results in the formation of 6-bromoquinoline-2,3-dicarboxylic acid.
Scientific Research Applications
Diethyl 6-bromoquinoline-2,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Diethyl 6-bromoquinoline-2,3-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, altering their function. The bromine atom and ester groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromoquinoline-3-carboxylic acid
- 8-Bromoquinoline-3-carboxylic acid
- 4-Bromoquinoline-3-carboxylic acid ethyl ester
- 7-Bromoquinoline-2,3-dicarboxylic acid diethyl ester
Uniqueness
Diethyl 6-bromoquinoline-2,3-dicarboxylate is unique due to its specific substitution pattern and ester groups, which confer distinct chemical and biological properties. Its bromine atom enhances its reactivity in substitution reactions, while the ester groups make it a versatile intermediate for further chemical modifications .
Properties
CAS No. |
892874-36-1 |
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Molecular Formula |
C15H14BrNO4 |
Molecular Weight |
352.18 g/mol |
IUPAC Name |
diethyl 6-bromoquinoline-2,3-dicarboxylate |
InChI |
InChI=1S/C15H14BrNO4/c1-3-20-14(18)11-8-9-7-10(16)5-6-12(9)17-13(11)15(19)21-4-2/h5-8H,3-4H2,1-2H3 |
InChI Key |
LAMRPEHIOQQMGR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C=CC(=CC2=C1)Br)C(=O)OCC |
Origin of Product |
United States |
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